Cas no 2167585-27-3 (6-(cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine)

6-(cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine structure
2167585-27-3 structure
商品名:6-(cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine
CAS番号:2167585-27-3
MF:C11H15N3
メガワット:189.256901979446
CID:6120860
PubChem ID:165563192

6-(cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine 化学的及び物理的性質

名前と識別子

    • 6-(cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine
    • EN300-1587133
    • 2167585-27-3
    • [6-(cyclohex-1-en-1-yl)pyridazin-3-yl]methanamine
    • インチ: 1S/C11H15N3/c12-8-10-6-7-11(14-13-10)9-4-2-1-3-5-9/h4,6-7H,1-3,5,8,12H2
    • InChIKey: OCHOBHDDNRVGAF-UHFFFAOYSA-N
    • ほほえんだ: N1C(=CC=C(CN)N=1)C1=CCCCC1

計算された属性

  • せいみつぶんしりょう: 189.126597491g/mol
  • どういたいしつりょう: 189.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 51.8Ų

6-(cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1587133-0.25g
[6-(cyclohex-1-en-1-yl)pyridazin-3-yl]methanamine
2167585-27-3
0.25g
$1513.0 2023-06-04
Enamine
EN300-1587133-0.5g
[6-(cyclohex-1-en-1-yl)pyridazin-3-yl]methanamine
2167585-27-3
0.5g
$1577.0 2023-06-04
Enamine
EN300-1587133-0.1g
[6-(cyclohex-1-en-1-yl)pyridazin-3-yl]methanamine
2167585-27-3
0.1g
$1447.0 2023-06-04
Enamine
EN300-1587133-2500mg
[6-(cyclohex-1-en-1-yl)pyridazin-3-yl]methanamine
2167585-27-3
2500mg
$2771.0 2023-09-24
Enamine
EN300-1587133-50mg
[6-(cyclohex-1-en-1-yl)pyridazin-3-yl]methanamine
2167585-27-3
50mg
$1188.0 2023-09-24
Enamine
EN300-1587133-1000mg
[6-(cyclohex-1-en-1-yl)pyridazin-3-yl]methanamine
2167585-27-3
1000mg
$1414.0 2023-09-24
Enamine
EN300-1587133-5000mg
[6-(cyclohex-1-en-1-yl)pyridazin-3-yl]methanamine
2167585-27-3
5000mg
$4102.0 2023-09-24
Enamine
EN300-1587133-10.0g
[6-(cyclohex-1-en-1-yl)pyridazin-3-yl]methanamine
2167585-27-3
10g
$7065.0 2023-06-04
Enamine
EN300-1587133-5.0g
[6-(cyclohex-1-en-1-yl)pyridazin-3-yl]methanamine
2167585-27-3
5g
$4764.0 2023-06-04
Enamine
EN300-1587133-250mg
[6-(cyclohex-1-en-1-yl)pyridazin-3-yl]methanamine
2167585-27-3
250mg
$1300.0 2023-09-24

6-(cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine 関連文献

6-(cyclohex-1-en-1-yl)pyridazin-3-ylmethanamineに関する追加情報

6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine: A Promising Compound with CAS No. 2167585-27-3 for Diverse Therapeutic Applications

6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine, also known by its CAS No. 2167585-27-3, is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique molecular structure and potential biological activities. This molecule is characterized by a pyridazin-3-ylmethanamine backbone, which is further substituted with a cyclohex-1-en-1-yl group. The combination of these functional groups creates a versatile scaffold that may exhibit a wide range of pharmacological properties, making it a valuable candidate for the development of novel therapeutics.

Recent studies have highlighted the structural features of 6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine that contribute to its potential therapeutic applications. The pyridazin ring, a six-membered heterocyclic system containing two nitrogen atoms, is known for its ability to interact with various biological targets, including ion channels, enzymes, and receptors. The cyclohex-1-en-1-yl substituent introduces additional functional groups that may enhance the compound's solubility, stability, and bioavailability. These structural characteristics are critical for optimizing the compound's pharmacokinetic profile and ensuring its efficacy in vivo.

The synthesis of 6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine involves a multi-step process that typically begins with the preparation of the pyridazin-3-ylmethanamine core. This core is then functionalized with the cyclohex-1-en-1-yl group through a series of chemical reactions, including coupling, cyclization, and functional group modification. The choice of synthetic route is influenced by factors such as yield, purity, and scalability, which are essential for the development of this compound for pharmaceutical use.

Emerging research has demonstrated that 6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethyamine may possess significant biological activity against a variety of disease targets. For instance, studies published in 2023 have shown that this compound exhibits potent anti-inflammatory properties by modulating the activity of key inflammatory mediators such as cytokines and chemokines. These findings suggest that 6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine could be a promising candidate for the treatment of inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.

Additionally, 6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine has been investigated for its potential role in the treatment of neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound may exert neuroprotective effects by inhibiting the aggregation of amyloid-beta proteins, which are implicated in the pathogenesis of Alzheimer's disease. These findings underscore the potential of 6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine as a therapeutic agent for neurological disorders.

The pharmacological profile of 6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine is further enhanced by its ability to interact with specific molecular targets. For example, research conducted in 2023 has shown that this compound may act as a selective inhibitor of the P2X7 receptor, a key mediator of inflammatory responses. By modulating the activity of this receptor, 6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine could potentially reduce the severity of inflammatory conditions and improve patient outcomes.

Moreover, the compound's potential applications extend beyond inflammatory and neurodegenerative diseases. Recent studies have explored its role in the treatment of cancer, with particular emphasis on its ability to inhibit the proliferation of cancer cells. A 2023 study published in the International Journal of Cancer reported that 6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine may induce apoptosis in various cancer cell lines by targeting key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings highlight the compound's potential as an anti-cancer agent.

The therapeutic potential of 6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine is further supported by its favorable pharmacokinetic properties. Studies have shown that this compound exhibits good oral bioavailability, which is essential for its use in drug development. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders. These properties are critical for ensuring that the compound reaches its target tissues in sufficient concentrations to exert its therapeutic effects.

Despite its promising potential, the development of 6-(CycloHex-1-en-1-yl)pyridazin-3-ylmethanamine as a therapeutic agent is still in its early stages. Further research is needed to fully understand its mechanism of action, optimize its pharmacological profile, and evaluate its safety and efficacy in preclinical and clinical settings. Ongoing studies are focused on elucidating the compound's interactions with various biological targets and exploring its potential applications in the treatment of a wide range of diseases.

In conclusion, 6-(Cyclohex-1-en-1-yl)pyridazin-3-ylmethanamine represents a promising compound with significant potential for the development of novel therapeutics. Its unique molecular structure, coupled with its potential biological activities, makes it a valuable candidate for the treatment of various diseases, including inflammatory disorders, neurodegenerative conditions, and cancer. Continued research into this compound is essential for advancing its development and realizing its therapeutic potential.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量